Methyl yellow

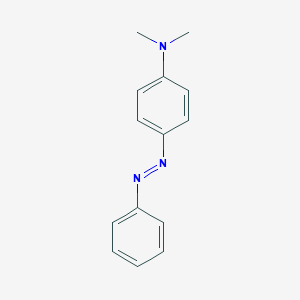

C6H5N=NC6H4N(CH3)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5N=NC6H4N(CH3)2

Molecular Weight

InChI

InChI Key

solubility

SOL IN ALCOHOL, BENZENE, CHLOROFORM; SOL IN ETHER, PETROLEUM ETHER, MINERAL ACIDS, OILS.

VERY SOL IN PYRIDINE.

Water solubility of 13.6 ppm.

Solubility in water: none

0.001%

Synonyms

Canonical SMILES

Methyl yellow (4-dimethylaminoazobenzene) is an uncharged, lipophilic azo dye primarily utilized as an acid-base indicator and a reference material for hydrophobic dye behavior. Unlike many common azo dyes that incorporate sulfonate or carboxylate solubilizing groups, methyl yellow is characterized by its high solubility in organic solvents (such as ethanol, chloroform, and benzene) and its near-total insolubility in water (<13.6 mg/L) [1]. It exhibits a sharp color transition from red to yellow across a highly acidic pH range of 2.9 to 4.0 [1]. This specific combination of lipophilicity and low-pH sensitivity makes it a critical procurement choice for non-aqueous titrations of weak bases and as a standardized hydrophobic model compound in environmental remediation and binding studies.

References

Procurement substitution of methyl yellow with closely related in-class analogs, such as methyl orange or methyl red, routinely fails in non-aqueous or highly lipophilic applications. Methyl orange is a sodium sulfonate salt, rendering it highly water-soluble (~5 g/L) but largely insoluble in the organic solvents required for non-aqueous titrations, leading to immediate precipitation[1]. Conversely, while methyl red offers better organic solubility, its pH transition range of 4.4 to 6.2 is significantly higher than that of methyl yellow [2]. Substituting methyl red in titrations of very weak bases with strong acids results in premature color changes, missing the true acidic equivalence point and compromising analytical accuracy.

Aqueous vs. Organic Partitioning: Performance in Non-Aqueous Solvents

The absence of ionic solubilizing groups on methyl yellow results in a highly hydrophobic profile, making it processable in organic solvent systems where sulfonated analogs fail. Quantitative data shows methyl yellow possesses an octanol-water partition coefficient (Log Kow) of 4.58 and a maximum aqueous solubility of <13.6 mg/L [1]. In direct contrast, methyl orange, which contains a polar sulfonate group, exhibits a Log Kow of -0.66 and an aqueous solubility of approximately 5000 mg/L [2]. This massive difference in lipophilicity dictates that methyl yellow will remain dissolved in non-polar or mixed organic phases (such as ethanol or acetic anhydride) without precipitating out of the titrand solution.

| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) and Aqueous Solubility |

| Target Compound Data | Log Kow = 4.58; Aqueous solubility <13.6 mg/L |

| Comparator Or Baseline | Methyl orange: Log Kow = -0.66; Aqueous solubility ~5000 mg/L |

| Quantified Difference | Methyl yellow is over 360 times less soluble in water and exhibits a >5-log shift toward lipophilicity. |

| Conditions | Standard state (20 °C) in aqueous vs. octanol partitioning models |

Buyers must select methyl yellow for non-aqueous titrations or solvent-based dyeing to prevent the indicator precipitation that occurs with water-soluble salts like methyl orange.

Acid-Base Endpoint Precision for Weak Bases

For the titration of weak organic bases using strong acids, the equivalence point falls deep within the acidic spectrum. Methyl yellow provides a precise visual endpoint by transitioning from red to yellow between pH 2.9 and 4.0 [1]. If methyl red is substituted as the indicator, the transition occurs between pH 4.4 and 6.2 [2]. Because methyl red shifts color at a much higher pH, its use in titrating weak bases results in an artificially early endpoint detection, leading to significant quantitative errors in volumetric analysis.

| Evidence Dimension | Indicator pH Transition Range |

| Target Compound Data | pH 2.9 to 4.0 |

| Comparator Or Baseline | Methyl red: pH 4.4 to 6.2 |

| Quantified Difference | Methyl yellow triggers a color change 1.5 to 2.2 pH units lower than methyl red. |

| Conditions | Standard acid-base volumetric titration conditions |

Procuring methyl yellow ensures accurate stoichiometric endpoint detection for weak bases that require a highly acidic equivalence point.

Hydrophobic Binding Affinity for Model Pollutant Studies

In evaluating the efficacy of biological or chemical remediation systems, the target pollutant's lipophilicity drastically alters degradation kinetics. Methyl yellow binds to hydrophobic pockets (such as Site I on human serum albumin) with a high binding constant (~10^4 M^-1), driven predominantly by spontaneous hydrophobic forces (negative ΔG, positive ΔH and ΔS) [1]. Hydrophilic comparators like methyl orange interact primarily via ionic forces due to their sulfonate groups. Therefore, methyl yellow serves as a highly relevant model compound for standardizing assays designed to target uncharged, hydrophobic azo dyes.

| Evidence Dimension | Primary Binding Mechanism |

| Target Compound Data | Hydrophobic force-driven binding (Log Kow 4.58) |

| Comparator Or Baseline | Sulfonated azo dyes (e.g., methyl orange): Ionic interaction-driven |

| Quantified Difference | Fundamental shift from ionic to hydrophobic binding pathways. |

| Conditions | Protein binding assays (e.g., HSA Site I) and micellar solubilization models |

Researchers developing wastewater remediation technologies or surfactant solubilizers must procure methyl yellow to accurately model the degradation of highly lipophilic, non-ionic azo dyes.

Non-Aqueous Volumetric Analysis of Weak Bases

Methyl yellow is a standard indicator for titrating weak organic bases, such as active pharmaceutical ingredients (APIs), in non-aqueous solvents like acetic anhydride or chloroform [1]. Its high solubility in these organic phases prevents precipitation, while its low pH transition range (2.9–4.0) precisely aligns with the highly acidic equivalence points generated during these specific titrations.

Standardized Modeling for Hydrophobic Azo Dye Remediation

In environmental engineering and materials science, methyl yellow is procured as a standard model pollutant to evaluate the efficiency of advanced oxidation processes, photocatalytic degradation (e.g., using doped carbon dots), and micellar solubilization [2]. Its lack of ionic groups ensures that the tested remediation technology is proven effective against stubborn, lipophilic contaminants, rather than just easily soluble salts.

Solvent Dyeing and Lipophilic Matrix Coloration

Because it lacks the sulfonate or carboxylate groups found in common water-soluble indicators, methyl yellow functions effectively as a solvent dye. It is procured for the coloration of non-polar plastics and specialized lipophilic matrices where ionic dyes would aggregate or fail to disperse [3].

Physical Description

Yellow, leaf-shaped crystals; [NIOSH]

YELLOW CRYSTALS.

Yellow, leaf-shaped crystals.

Color/Form

Yellow, leaf-shaped crystals.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

sublimes

Sublimes

Heavy Atom Count

Vapor Density

7.78

LogP

log Kow= 4.58

4.58

Melting Point

114-117 °C

114-117 Â °C

232 °F

237 °F

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H351 (94.12%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.0000003 [mmHg]

0.0000003 mmHg (est.)

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

BILIARY EXCRETION OF THE AZO DYE CARCINOGEN, N,N-DIMETHYL-4-AMINOAZO(C-14)BENZENE (DAB) WAS STUDIED IN MALE RATS. AFTER A SINGLE IV DOSE OF CARCINOGEN, 20-25% OF THE INJECTED RADIOACTIVITY APPEARS IN THE BILE WITHIN 1 HR, ENTIRELY AS METABOLITES.

IT WAS ADMIN IP TO WISTAR RATS & FOUND TO HAVE THE TENDENCY TO BIND TO LIVER TISSUES, NUCLEI & CHROMATIN WITH SPECIFIC BINDING AFFINITY TO NUCLEAR NONHISTONE PROTEIN.

Metabolism Metabolites

DAB IS METABOLIZED VIA FOLLOWING PATHWAYS: 1) REDUCTION & CLEAVAGE OF AZO GROUP; 2) DEMETHYLATION; 3) RING HYDROXYLATION; 4) N-HYDROXYLATION; 5) N-ACETYLATION & O-CONJUGATION OF METABOLITES.

IN RATS & MICE, CARCINOGENIC AROMATIC AZO-DYES UNDERGO N-HYDROXYLATION, & FOR EXAMPLE, N-HYDROXY-N-ACETYL-4-AMINOAZOBENZENE IS URINARY METABOLITE OF HEPATOCARCINOGENIC 4-DIMETHYLAMINOAZOBENZENE ... .

A study was made of the azoreduction of dimethylaminoazobenzene (DAB) in-vitro by purified rat liver NADPH cytochrome p450-reductase and by a partially purified reconstituted cytochrome p450 system. Male Wistar rats were induced with clofibrate, nafenopin, phenobarbital, or beta-naphthoflavone prior to liver microsomal isolation. ... Both purified NADPH cytochrome p450 reductase and the reconstituted system reduced dimethylaminoazobenzene, with a more than five fold greater rate for the latter. A ratio of 2:1 azoreductase to cytochrome p450 was optimal for dimethylaminoazobenzene reduction. Clofibrate was the only inducer of azoreductase. Reaction with the suicide inhibitor 10-undecynoic acid distinguished laurate hydroxylase from the azoreductase. The reconstituted system was active in air and carbon monoxide, while purified NADPH cytochrome p450 reductase was inhibited in air. In both systems, nearly 50 fold acceleration of dimethylaminoazobenzene azoreduction occurred in the presence of flavin adenine dinucleotide or flavin mononucleotide, but only under anaerobic conditions, indicating facilitation of electron flow to dimethylaminoazobenzene onlhy from NADPH cytochrome p450-reductase and not from cytochrome p450 itself. This was confirmed with the use of cytochrome p450 inhibitors. ... There appears to be an obilgatory electron flow through cytochrome p450 to dimethylaminozaobenzene, bypassing an oxygen sensitive step, and dietary riboflavin probably attenuates dimethylaminoazobenzene hepatocarcinogenicity solely by its effect on intestinal bacteria.

For more Metabolism/Metabolites (Complete) data for 4-(DIMETHYLAMINO)AZOBENZENE (7 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

NOT PRODUCED COMMERCIALLY IN USA

General Manufacturing Information

... WAS USED TO GIVE YELLOW COLOR TO HAIR CREAMS IN SCANDINAVIA.

... NOT APPROVED FOR GENERAL FOOD USE IN ANY OF THE COUNTRIES SURVEYED.

... IS NOT USED IN FOODS, DRUGS OR COSMETICS; THUS ITS MFR & TESTING DO NOT CONFORM TO RIGID CHEMICAL SPECIFICATIONS, & ITS COMPOSITION VARIES TO MEET CUSTOMER SHADE & INTENSITY REQUIREMENTS.

Analytic Laboratory Methods

Analyte: 4-dimethylaminoazobenzene; Matrix: air; Analysis by GC; Range: 4-2000 ug/cu m in a 50 l sample.

Clinical Laboratory Methods

Storage Conditions

Interactions

Oriented Tetrahedron-Mediated Protection of Catalytic DNA Molecular-Scale Detector against in Vivo Degradation for Intracellular miRNA Detection

Congcong Li, Chang Xue, Jue Wang, Mengxue Luo, Zhifa Shen, Zai-Sheng WuPMID: 31398009 DOI: 10.1021/acs.analchem.9b00860

Abstract

We report a tetrahedron-based DNAzyme probe (Tetra-ES) for intracellular miRNA detection. Two DNA tetrahedra (Tetra) were arranged at the different positions of the enzyme (E)/substrate (S) complex in a unique direction. A Na-dependent DNAzme was designed to be initially locked to inhibit the activity of the DNAzyme. Fluorescence imaging and gel electrophoresis analyses demonstrated that the silenced DNAzyme could be specifically initiated by intracellular target miRNA. The activated DNAzyme repeatedly cleaved the substrates, allowing a controllable signal transduction and amplification effect. The combination of spatially controlled arrangement of DNA tetrahedra with the stimuli-responsive behavior of the locked DNAzyme improved cell permeability and desirable nuclease resistance. The Tetra-ES detector exhibited at least 10 times higher detection sensitivity (LOD of 16 pM) than that of the nonamplification molecular beacon counterpart and was capable of discriminating the miRNA target from the corresponding family members. The expression levels of target miRNA inside the cells of interest as well as different miRNAs inside the same type of cell lines were reliably screened utilizing the Tetra-ES detector. As an intracellular probe, Tetra-ES may provide valuable insight into developing a homogeneous DNA nanostructure-based controllable signal transduction strategy suitable for detection of miRNA and potential application to cancer diagnosis, prognosis, and therapeutics.

A Fluorogenic Assay To Monitor Rho-Dependent Termination of Transcription

Cédric Nadiras, Mildred Delaleau, Annie Schwartz, Emmanuel Margeat, Marc BoudvillainPMID: 30624903 DOI: 10.1021/acs.biochem.8b01216

Abstract

Transcription termination mediated by the ring-shaped, ATP-dependent Rho motor is a multipurpose regulatory mechanism specific to bacteria and constitutes an interesting target for the development of new antibiotics. Although Rho-dependent termination can punctuate gene expression or contribute to the protection of the genome at hundreds of sites within a given bacterium, its exact perimeter and site- or species-specific features remain insufficiently characterized. New advanced approaches are required to explore thoroughly the diversity of Rho-dependent terminators and the complexity of associated mechanisms. Current in vitro analyses of Rho-dependent termination rely on radiolabeling, gel electrophoresis, and phosphorimaging of transcription reaction products and are thus hazardous, inconvenient, and low-throughput. To address these limitations, we have developed the first in vitro assay using a fluorescence detection modality to study Rho-dependent transcription termination. This powerful experimental tool accurately estimates terminator strengths in a matter of minutes and is optimized for a microplate reader format allowing multiplexed characterization of putative terminator sequences and mechanisms or high-throughput screening of new drugs targeting Rho-dependent termination.Imaging analysis of EGFR mutated cancer cells using peptide nucleic acid (PNA)-DNA probes

Hajime Shigeto, Takashi Ohtsuki, Akira Iizuka, Yasuto Akiyama, Shohei YamamuraPMID: 31241068 DOI: 10.1039/c9an00725c

Abstract

Lung cancer cells harbor various gene mutations in the mRNA sequence of the Epidermal Growth Factor Receptor (EGFR), especially the mutations of exon19del E746-A750, T790M, and L858R. This results in cancer progression and resistance to anticancer drugs (tyrosine kinase inhibitor; TKI). Therefore, the imaging analysis of EGFR mutations is required for the treatment planning for non-small cell lung cancers. This study focused on the imaging analysis of a single nucleotide substitute in EGFR mutated cancer cells. We developed three novel peptide nucleic acid (PNA)-DNA probes for recognizing and detecting the following three gene mutations in EGFR gene mutations. The PNA-DNA probes consist of fluorescein isothiocyanate (FITC) conjugated PNA as a detection probe and Dabcyl conjugated DNA as a quencher probe. The PNA-DNA probes were used to validate the feasibility for detecting three EGFR mutated sequences: exon19del E746-A750, T790M, and L858R. The three probes emitted fluorescent dose-dependent signals against three target DNA and RNA. Using the three PNA-DNA probes, we succeeded in distinguishing three kinds of lung-cancer cell lines (H1975, PC-9, and A549) which have different EGFR mutations by the fluorescence in situ hybridization (FISH) method.Enhanced Live-Cell Delivery of Synthetic Proteins Assisted by Cell-Penetrating Peptides Fused to DABCYL

Shaswati Mandal, Guy Mann, Gandhesiri Satish, Ashraf BrikPMID: 33615660 DOI: 10.1002/anie.202016208

Abstract

Live-cell delivery of a fully synthetic protein having selectivity towards a particular target is a promising approach with potential applications for basic research and therapeutics. Cell-penetrating peptides (CPPs) allow the cellular delivery of proteins but mostly result in endosomal entrapment, leading to lack of bioavailability. Herein, we report the design and synthesis of a CPP fused to 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) to enhance cellular uptake of fluorescently labelled synthetic protein analogues in low micromolar concentration. The attachment of cyclic deca-arginine (cR10) modified with a single lysine linked to DABCYL to synthetic ubiquitin (Ub) and small ubiquitin-like modifier-2 (SUMO-2) scaffolds resulted in a threefold higher uptake efficacy in live cells compared to the unmodified cR10. We could also achieve cR10DABCYL-assisted delivery of Ub and a Ub variant (Ubv) based activity-based probes for functional studies of deubiquitinases in live cells.Benefits of aged garlic extract in modulating toxicity biomarkers against p-dimethylaminoazobenzene and phenobarbital induced liver damage in

Surajit Pathak, Roberto Catanzaro, Dharani Vasan, Francesco Marotta, Yashna Chabria, Ganesan Jothimani, Rama Shanker Verma, Murugesan Ramachandran, Anisur Rahman Khuda-Bukhsh, Antara BanerjeePMID: 30207178 DOI: 10.1080/01480545.2018.1499773

Abstract

Garlic (L.), a popular spice, has been used for decades in treating several medical conditions. Although Allicin, an active ingredient of garlic has been extensively studied on carcinogen-induced hepatotoxicity and oxidative stress in rats (

), no systematic study on the beneficial effects of generic aged garlic and specific aged garlic extract-Kyolic has been done. The present study involves rats fed chronically with two liver carcinogens, p-dimethylaminoazobenzene and phenobarbital, to produce hepatotoxicity. The aged garlic extract was characterized by UV-spectra, FTIR, HPLC and GC-MS. Biochemical and pathophysiological tests were performed by keeping suitable controls at four fixation intervals, namely, 30, 60, 90, and 120 days, utilizing several widely accepted toxicity biomarkers. Compared to the controls, remarkable elevation in the activities of lactate dehydrogenase, gamma glutamyl transferase and decline in catalase and glucose-6-phosphate dehydrogenase were observed in the carcinogen fed rats. Daily administration of aged garlic extract, could favorably modulate the elevated levels of various toxicity biomarkers including serum triglyceride, creatinine, urea, bilirubin, blood urea nitrogen except total cholesterol. It also altered the levels of blood glucose, HDL-cholesterol, albumin, AST, ALT, and hemoglobin contents in carcinogen intoxicated rats, indicating its protective potential against hepatotoxicity and oxidative stress in the experimental rats. Down-regulation of Bcl-2 and p53 proteins caused cell cycle arrest and apoptosis in garlic fed group. Kyolic exhibited additional benefits by arresting cell viability of cancer cells. This study would thus validate the use of aged garlic extract in the treatment of diseases causing liver toxicity including hepatocarcinoma.

Electromembrane extraction of biogenic amines in food samples by a microfluidic-chip system followed by dabsyl derivatization prior to high performance liquid chromatography analysis

Fereshteh Zarghampour, Yadollah Yamini, Mahroo Baharfar, Mohammad FarajiPMID: 29731293 DOI: 10.1016/j.chroma.2018.04.046

Abstract

In the present research, an on-chip electromembrane extraction coupled with high performance liquid chromatography was developed for monitoring the trace levels of biogenic amines (BAs), including histamine, tryptamine, putrescine, cadaverine and spermidine in food samples. A porous polypropylene sheet membrane impregnated with an organic solvent was placed between the two parts of the chip device to separate the channels. Two platinum electrodes were mounted at the bottom of these channels, which were connected to a power supply, providing the electrical driving force for migration of ionized analytes from the sample solution through the porous sheet membrane into the acceptor phase. BAs were extracted from 2 mL aqueous sample solutions at neutral pH into 50 μL of acidified (HCl 90 mM) acceptor solution. Supported liquid membrane including NPOE containing 10% DEHP was used to ensure efficient extraction. Low voltage of 40 V was applied over the SLMs during extraction time. The influences of fundamental parameters affecting the transport of BAs were optimized. Under the optimized conditions, the relative standard deviations based on four replicate measurements were less than 8.0% and limit of detections were in range of 3.0-8.0 μg L. Finally, the method was successfully applied to determinate BAs in the food samples and satisfactory results (recovery > 95.6) were obtained.

Sequence-selective dynamic covalent assembly of information-bearing oligomers

Samuel C Leguizamon, Timothy F ScottPMID: 32034159 DOI: 10.1038/s41467-020-14607-3

Abstract

Relatively robust dynamic covalent interactions have been employed extensively to mediate molecular self-assembly reactions; however, these assembly processes often do not converge to a thermodynamic equilibrium, instead yielding mixtures of kinetically-trapped species. Here, we report a dynamic covalent self-assembly process that mitigates kinetic trapping such that multiple unique oligomers bearing covalently coreactive pendant groups are able to undergo simultaneous, sequence-selective hybridization with their complementary strands to afford biomimetic, in-registry molecular ladders with covalent rungs. Analogous to the thermal cycling commonly employed for nucleic acid melting and annealing, this is achieved by raising and lowering the concentration of a multi-role reagent to effect quantitative dissociation and subsequently catalyze covalent bond rearrangement, affording selective assembly of the oligomeric sequences. The hybridization specificity afforded by this process further enabled information encoded in oligomers to be retrieved through selective hybridization with complementary, mass-labeled sequences.Polymerization-driven successive collapse of DNA dominoes enabling highly sensitive cancer gene diagnosis

Haiyan Dong, Bo Lu, Jie Wang, Jingjing Xie, Kuancan Liu, Lee Jia, Junyang ZhuangPMID: 31761905 DOI: 10.1039/c9cc07508a

Abstract

We propose a novel fluorescence assay method by designing a polymerization-driven DNA dominoes collapse (PDDC) strategy, enabling highly sensitive detection of p53 gene (as a model analyte) and single nucleotide polymorphism analysis.Polymeric fluorescent heparin as one-step FRET substrate of human heparanase

Jyothi C Sistla, Shravan Morla, Al-Humaidi B Alabbas, Ravi C Kalathur, Chetna Sharon, Bhaumik B Patel, Umesh R DesaiPMID: 30446119 DOI: 10.1016/j.carbpol.2018.10.071

Abstract

Heparanase, an endo-β-D-glucuronidase, cleaves cell surface and extracellular matrix heparan sulfate (HS) chains and plays important roles in cellular growth and metastasis. Heparanase assays reported to-date are labor intensive, complex and/or expensive. A simpler assay is critically needed to understand the myriad roles of heparanase. We reasoned that fluorescent heparin could serve as an effective probe of heparanase levels. Following synthesis and screening, a heparin preparation labeled with DABCYL and EDANS was identified, which exhibited a characteristic increase in signal following cleavage by human heparanase. This work describes the synthesis of this heparin substrate, its kinetic and spectrofluorometric properties, optimization of the heparanase assay, use of the assay in inhibitor screening, and elucidation of the state of heparanase in different cell lines. Our FRET-based assay is much simpler and more robust than all assays reported in the literature as well as a commercially available kit.Explore Compound Types